molecular formula C13H17N3S B14468398 1H-Benzimidazole-2-sulfenamide, N-cyclohexyl- CAS No. 68406-57-5

1H-Benzimidazole-2-sulfenamide, N-cyclohexyl-

Cat. No.: B14468398
CAS No.: 68406-57-5
M. Wt: 247.36 g/mol
InChI Key: KCHOOFVJADCWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole-2-sulfenamide, N-cyclohexyl- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-sulfenamide, N-cyclohexyl- can be synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents, followed by sulfenylation with N-cyclohexylsulfenyl chloride. The reaction typically involves:

Industrial Production Methods: Industrial production of 1H-Benzimidazole-2-sulfenamide, N-cyclohexyl- often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-2-sulfenamide, N-cyclohexyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Benzimidazole-2-sulfenamide, N-cyclohexyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-sulfenamide, N-cyclohexyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazole-2-sulfenamide, N-cyclohexyl- stands out due to its unique sulfenamide group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .

Properties

CAS No.

68406-57-5

Molecular Formula

C13H17N3S

Molecular Weight

247.36 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylsulfanyl)cyclohexanamine

InChI

InChI=1S/C13H17N3S/c1-2-6-10(7-3-1)16-17-13-14-11-8-4-5-9-12(11)15-13/h4-5,8-10,16H,1-3,6-7H2,(H,14,15)

InChI Key

KCHOOFVJADCWQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NSC2=NC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.